
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈Cl₂N₄OS
- Molecular Weight : 414.34 g/mol
- Key Functional Groups : Imidazole ring, thioether linkage, dichlorophenyl group, and p-tolyl group.
The structural complexity of this compound contributes to its diverse biological activities, particularly in targeting specific molecular pathways associated with cancer.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Condensation reactions involving appropriate precursors.
- Introduction of Substituents : Via nucleophilic substitution to incorporate the dichlorophenyl and p-tolyl groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of maternal embryonic leucine zipper kinase (MELK), a target implicated in tumor growth and survival. Compounds similar to this structure have shown promising results in modulating kinase activity and affecting cell cycle regulation.
Activity | IC50 Value (μM) | Cell Line |
---|---|---|
MELK Inhibition | 6.2 | HCT-116 (colon carcinoma) |
Cytotoxicity | 27.3 | T47D (breast cancer) |
These findings suggest that the compound may serve as a lead for developing new cancer therapeutics targeting MELK.
The proposed mechanism of action involves:
- Enzyme Inhibition : The imidazole and aromatic groups enhance binding affinity to specific enzymes or receptors.
- Cell Cycle Modulation : By inhibiting MELK, the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Study 1: In Vitro Evaluation
In a study conducted on various cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer), this compound demonstrated:
- Enhanced cytotoxicity compared to control drugs.
- Synergistic effects when combined with standard chemotherapeutics like doxorubicin.
Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound effectively binds to the active site of MELK, suggesting a competitive inhibition mechanism. The presence of the dichlorophenyl group was particularly noted for enhancing binding interactions due to hydrophobic interactions with key residues in the active site.
属性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-3-6-14(7-4-12)24-17(13-5-8-15(20)16(21)9-13)10-23-19(24)26-11-18(25)22-2/h3-10H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWVVRUFHRNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。